5-Chloro-7-methylimidazo[1,2-A]pyrimidine

Catalog No.
S1542764
CAS No.
112266-62-3
M.F
C7H6ClN3
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-7-methylimidazo[1,2-A]pyrimidine

CAS Number

112266-62-3

Product Name

5-Chloro-7-methylimidazo[1,2-A]pyrimidine

IUPAC Name

5-chloro-7-methylimidazo[1,2-a]pyrimidine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c1-5-4-6(8)11-3-2-9-7(11)10-5/h2-4H,1H3

InChI Key

SEZYMVNWXJBYBC-UHFFFAOYSA-N

SMILES

CC1=NC2=NC=CN2C(=C1)Cl

Canonical SMILES

CC1=NC2=NC=CN2C(=C1)Cl

5-Chloro-7-methylimidazo[1,2-A]pyrimidine is a heterocyclic compound characterized by a fused bicyclic structure that includes a pyrimidine and imidazole ring. This compound is notable for its chlorine substitution at the 5-position and a methyl group at the 7-position. Its molecular formula is C7H7ClN4C_7H_7ClN_4, and it has garnered attention due to its potential biological activities and applications in medicinal chemistry.

, including:

  • Oxidation: This compound can be oxidized to form corresponding N-oxides.
  • Reduction: Reduction reactions can yield dihydro derivatives.
  • Substitution: Nucleophilic substitution can occur at the chlorine atom, leading to various substituted derivatives.

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The resulting products can vary based on the conditions and reagents used, leading to a range of derivatives with distinct chemical properties .

The biological activity of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine has been explored in various studies. It has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent. The compound's mechanism of action often involves inhibition of specific enzymes or receptors, affecting cellular pathways related to growth and metabolism. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

The synthesis of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine typically involves several methods:

  • Condensation Reactions: These reactions can incorporate starting materials like 2-aminopyrimidine with chlorinating agents.
  • Multicomponent Reactions: These allow for the simultaneous formation of multiple bonds and functional groups.
  • Oxidative Coupling: This method can facilitate the introduction of the chlorine atom while forming the heterocyclic structure.

Recent advancements in synthetic methodologies have included continuous flow systems and microreactor technologies, enhancing yield and scalability for industrial applications .

This compound serves multiple roles in scientific research and industry:

  • Medicinal Chemistry: It is used as an intermediate for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
  • Biological Research: It aids in studying enzyme inhibition and receptor interactions due to its structural similarities to biologically active molecules.
  • Material Science: The compound is utilized in developing new materials and pharmaceuticals .

Studies have demonstrated that 5-Chloro-7-methylimidazo[1,2-A]pyrimidine interacts with various biomolecules, influencing metabolic pathways. For instance, it may bind to proteins involved in DNA repair mechanisms or modulate receptor activity through competitive inhibition. These interactions highlight its potential as a therapeutic agent against diseases like cancer .

Several compounds share structural similarities with 5-Chloro-7-methylimidazo[1,2-A]pyrimidine, including:

Compound NameKey Features
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidineContains an ethyl group; used in similar applications.
Ethyl 5,7-dimethoxy-2-methylimidazo[1,2-a]pyrimidineAdditional methoxy groups affecting reactivity.
Imidazo[1,2-a]pyridine derivativesShares core structure but differs in fused rings.

The uniqueness of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine lies in its specific substitution pattern that imparts distinct chemical reactivity and potential biological activities compared to these similar compounds .

XLogP3

2.5

Wikipedia

5-Chloro-7-methylimidazo[1,2-a]pyrimidine

Dates

Modify: 2023-07-17

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